4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate involves multiple steps, typically starting with the nitration of a precursor compound, followed by conversion to an amine, and then bromination . The specific reaction conditions and reagents used in these steps can vary, but common methods include:
Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.
Reduction: Converting the nitro group to an amine using reducing agents like hydrogen gas and a metal catalyst.
Bromination: Introducing a bromine atom using bromine or a bromine-containing compound.
Chemical Reactions Analysis
4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces the bromine atom. Typical reagents include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl benzoate can be compared with other similar compounds, such as:
- 4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-Bromo-2-(2-nonanoylcarbohydrazonoyl)phenyl 4-propoxybenzoate
These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and reactivity
Properties
CAS No. |
767339-36-6 |
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Molecular Formula |
C23H27BrN2O3 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H27BrN2O3/c1-2-3-4-5-6-10-13-22(27)26-25-17-19-16-20(24)14-15-21(19)29-23(28)18-11-8-7-9-12-18/h7-9,11-12,14-17H,2-6,10,13H2,1H3,(H,26,27)/b25-17+ |
InChI Key |
DSKSRTAJEHUCDN-KOEQRZSOSA-N |
Isomeric SMILES |
CCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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